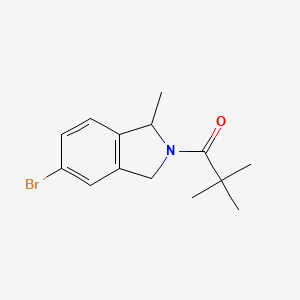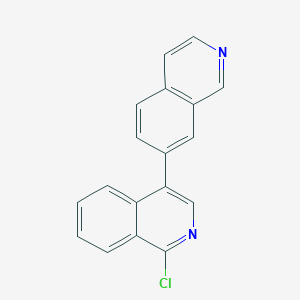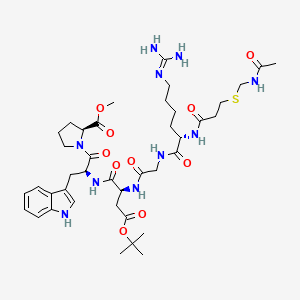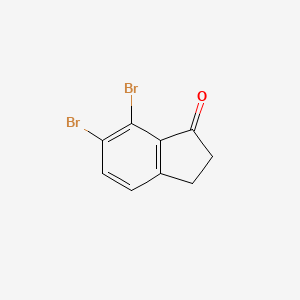![molecular formula C15H15F3O3 B11837084 Methyl 4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylate CAS No. 1385694-63-2](/img/structure/B11837084.png)
Methyl 4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylate is an organic compound with the molecular formula C15H15F3O3 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclohexane ring bearing a carboxylate ester and a ketone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylate typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with cyclohexanone in the presence of a base to form an intermediate. This intermediate is then esterified using methanol and an acid catalyst to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may modulate signaling pathways involved in inflammation and cell survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(trifluoromethyl)phenylacetate: Similar structure but lacks the cyclohexane ring and ketone group.
Methyl 4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydrophthalazine-1-carboxylate: Contains a phthalazine ring instead of a cyclohexane ring.
Propriétés
Numéro CAS |
1385694-63-2 |
|---|---|
Formule moléculaire |
C15H15F3O3 |
Poids moléculaire |
300.27 g/mol |
Nom IUPAC |
methyl 4-oxo-1-[3-(trifluoromethyl)phenyl]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C15H15F3O3/c1-21-13(20)14(7-5-12(19)6-8-14)10-3-2-4-11(9-10)15(16,17)18/h2-4,9H,5-8H2,1H3 |
Clé InChI |
SQTVUZSDDOWMDK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(CCC(=O)CC1)C2=CC(=CC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-({[(Prop-2-yn-1-yl)oxy]carbonyl}oxy)[(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11837013.png)


![4-Chloro-3-(5-chloro-1-methyl-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B11837031.png)


![6,7-Dimethoxy-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazole](/img/structure/B11837051.png)





